Remisporine B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Remisporine B is a polyketide compound derived from the marine fungus Remispora maritima. It is a dimer formed through a Diels-Alder reaction of Remisporine A. This compound has garnered attention due to its unique structure and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Remisporine B is synthesized through the autocatalytic dimerization of Remisporine A. This reaction is presumed to be a Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a substituted alkene, commonly termed the dienophile . The reaction conditions typically involve mild temperatures and the presence of a solvent like methanol .
Industrial Production Methods
Currently, there is limited information on the large-scale industrial production of this compound. The compound is primarily obtained through laboratory synthesis from its precursor, Remisporine A, which is isolated from the marine fungus Remispora maritima .
Chemical Reactions Analysis
Types of Reactions
Remisporine B undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperatures and in the presence of solvents like methanol or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxides, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Remisporine B has several scientific research applications, including:
Chemistry: It is used as a model compound to study Diels-Alder reactions and other cycloaddition reactions.
Medicine: Its immunosuppressant properties make it a potential candidate for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of Remisporine B involves its interaction with specific molecular targets and pathways. It inhibits the proliferation of lymphocytes by interfering with the signaling pathways involved in cell division. The exact molecular targets are still under investigation, but it is believed to involve the inhibition of key enzymes and receptors involved in immune response .
Comparison with Similar Compounds
Remisporine B is unique due to its dimeric structure formed through a Diels-Alder reaction. Similar compounds include:
Remisporine A: The precursor to this compound, also isolated from .
Epithis compound: A rare chromone derivative with a similar structure but different stereochemistry.
Coniochaetone A: Another polyketide with similar biological activities.
These compounds share similar structural features and biological activities but differ in their specific chemical properties and mechanisms of action.
Biological Activity
Remisporine B is a dimeric chromenone compound isolated from marine-derived fungi, specifically from the genus Penicillium. This compound has garnered attention due to its notable biological activities, particularly in the realms of anti-cancer and anti-inflammatory effects. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by its unique dimeric structure, which contributes to its biological activities. The absolute configuration of this compound has been determined through various spectroscopic methods, including NMR and electronic circular dichroism (ECD) .
1. Anti-Cancer Activity
Several studies have reported on the anti-cancer properties of this compound. The compound has demonstrated cytotoxic effects against various cancer cell lines, including:
Cell Line | IC50 (μM) |
---|---|
HT-29 (Colon) | 21.17 ± 4.89 |
A549 (Lung) | 31.43 ± 3.01 |
K562 (Leukemia) | Data not specified |
HL-60 (Leukemia) | Data not specified |
HeLa (Cervical) | Data not specified |
BGC-823 (Gastric) | Data not specified |
The mechanism of action involves the induction of apoptosis through the modulation of key signaling pathways, including the Bcl-2, Bax, and caspase-3 cascades . In a comparative study, this compound exhibited significant cytotoxicity similar to its analogs, with varying IC50 values across different cell lines .
2. Anti-Inflammatory Activity
This compound has also been shown to possess anti-inflammatory properties. It effectively suppresses the generation of superoxide anions in human neutrophils, with an IC50 value that indicates potent activity:
Compound | IC50 (μM) |
---|---|
This compound | Data not specified |
Epiremisporine G | 31.68 ± 2.53 |
Epiremisporine H | 33.52 ± 0.42 |
Studies indicate that this compound's anti-inflammatory effects may surpass those of some related compounds, suggesting its potential as a therapeutic agent for inflammatory diseases .
Case Study 1: Cytotoxicity Assessment
A study conducted on human colon carcinoma cells (HT-29) revealed that treatment with this compound led to significant apoptosis as evidenced by increased levels of cleaved caspase-3 and decreased levels of pro-caspase-3 . The results highlighted the compound's potential in cancer therapy.
Case Study 2: Inflammatory Response Modulation
In another investigation focusing on inflammatory responses, this compound was tested for its ability to inhibit nitric oxide production in LPS-stimulated BV-2 microglia cells. The findings indicated a substantial reduction in NO levels at concentrations comparable to known anti-inflammatory agents .
Properties
IUPAC Name |
dimethyl (1S,12S,14S,15R,27R)-8,14,23-trihydroxy-6,21-dimethyl-10,25-dioxo-3,13,18-trioxaheptacyclo[13.11.1.02,11.04,9.012,27.017,26.019,24]heptacosa-2(11),4,6,8,17(26),19,21,23-octaene-12,14-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24O12/c1-10-5-13(31)18-15(7-10)40-17-9-12-22-21(20(17)24(18)33)26-23(25(34)19-14(32)6-11(2)8-16(19)41-26)29(22,27(35)38-3)42-30(12,37)28(36)39-4/h5-8,12,21-22,31-32,37H,9H2,1-4H3/t12-,21-,22+,29+,30+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGJMIUFDPLICY-JJEZGDBSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC3=C(C2=O)C4C5C(C3)C(OC5(C6=C4OC7=CC(=CC(=C7C6=O)O)C)C(=O)OC)(C(=O)OC)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C2C(=C1)OC3=C(C2=O)[C@@H]4[C@@H]5[C@@H](C3)[C@](O[C@@]5(C6=C4OC7=CC(=CC(=C7C6=O)O)C)C(=O)OC)(C(=O)OC)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.